molecular formula C15H14N2O3 B11100698 Methyl 2-[(4-aminobenzoyl)amino]benzoate

Methyl 2-[(4-aminobenzoyl)amino]benzoate

Cat. No.: B11100698
M. Wt: 270.28 g/mol
InChI Key: RGTVUCUCBSDRNU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-aminobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H14N2O3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a methyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-aminobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure the efficient conversion of reactants to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-aminobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzoates .

Scientific Research Applications

Methyl 2-[(4-aminobenzoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,16H2,1H3,(H,17,18)

InChI Key

RGTVUCUCBSDRNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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